N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-((1H-Indol-3-yl)methylene)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-((1H-Indol-3-yl)methylene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-((1H-Indol-3-yl)methylene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the benzyloxy group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
634895-42-4 |
---|---|
Molecular Formula |
C26H21N5O2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H21N5O2/c32-26(31-28-16-19-15-27-22-12-6-4-10-20(19)22)24-14-23(29-30-24)21-11-5-7-13-25(21)33-17-18-8-2-1-3-9-18/h1-16,27H,17H2,(H,29,30)(H,31,32)/b28-16+ |
InChI Key |
KSVFIGCFOYUXRM-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.